molecular formula C17H14N6O2S4 B6494860 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 1323359-26-7

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6494860
CAS No.: 1323359-26-7
M. Wt: 462.6 g/mol
InChI Key: AWKZQEIJIZUGMQ-UHFFFAOYSA-N
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Description

This compound features a 6-methylbenzothiazole core linked via an acetamide group to a 1,3,4-thiadiazole ring substituted with a thiophene carbamoyl moiety. Benzothiazoles are known for their pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S4/c1-9-4-5-10-11(7-9)28-15(18-10)19-12(24)8-27-17-23-22-16(29-17)21-14(25)20-13-3-2-6-26-13/h2-7H,8H2,1H3,(H,18,19,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKZQEIJIZUGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities among the target compound and analogues:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole + Thiadiazole 6-methyl, thiophene carbamoyl Not explicitly reported
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]thiadiazol-2-yl]sulfanyl]acetamide Tetrahydrobenzothiophene + Thiadiazole 3-cyano, pyrazine derivative Anti-inflammatory (in silico)
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Thiadiazole Benzylthio, 3-chlorophenyl Not reported
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Thiadiazole + Pyridazine Ethyl, thienylpyridazine Not reported
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide Methylenedioxybenzothiazole Varied thio/piperazine groups Anticancer (MTT assay)

Key Observations :

  • Benzothiazole vs. Benzothiophene : The target compound’s 6-methylbenzothiazole core differs from the tetrahydrobenzothiophene in , which may influence lipophilicity and target selectivity .
  • Thiophene Carbamoyl vs.
  • Thiadiazole Linkage : All compounds share a thiadiazole scaffold, but substitutions (e.g., ethyl, pyridazine) modulate electronic properties and steric bulk .

Spectroscopic Characterization

  • NMR Analysis : highlights chemical shift variations in regions influenced by substituents (e.g., thiophene carbamoyl in the target vs. pyrazine in ), which alter electronic environments .
  • IR and Mass Spectrometry : Carbamoyl C=O stretches (~1650–1700 cm⁻¹) and molecular ion peaks in MS would distinguish the target compound from analogues with simpler acetamide groups .

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